2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-nitrophenyl)ethanone
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Overview
Description
2-{[4-METHYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-METHYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE typically involves multiple steps. One common method starts with the synthesis of 4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol. This intermediate is then alkylated using 2-bromo-1-phenylethanone under alkaline conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[4-METHYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-{[4-METHYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[4-METHYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE involves its interaction with various molecular targets. The triazole ring is known to bind to specific enzymes and receptors, potentially inhibiting their activity. This can lead to antimicrobial or antifungal effects by disrupting essential biological processes in microorganisms .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol: A precursor in the synthesis of the target compound.
2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)-cyclobutyl]ethan-1-one: Another triazole derivative with similar structural features.
Uniqueness
The uniqueness of 2-{[4-METHYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a nitro group and a triazole ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H16N4O3S |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C18H16N4O3S/c1-12-4-3-5-14(10-12)17-19-20-18(21(17)2)26-11-16(23)13-6-8-15(9-7-13)22(24)25/h3-10H,11H2,1-2H3 |
InChI Key |
KFGZOZYWVMTCSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2C)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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